

# Application Note: Behavioral Profiling of D2PM (Diphenylprolinol) in Rodent Models[1]

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## Compound of Interest

Compound Name: D2PM (hydrochloride)

CAS No.: 172152-19-1

Cat. No.: B1149274

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## Abstract & Compound Identity

D2PM (Diphenylprolinol; diphenyl-2-pyrrolidinyl-methanol) is a synthetic psychoactive substance belonging to the diarylethylamine class. Structurally related to pipradrol and desoxypipradrol (2-DPMP), D2PM functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

This application note outlines the standardized protocols for assessing the psychomotor and rewarding properties of D2PM hydrochloride in rodent models. It is critical for researchers to distinguish D2PM from its desoxy-analog (Desoxy-D2PM/2-diphenylmethylpyrrolidine), as their potencies differ significantly.

## Crucial Nomenclature & Safety Warning

- D2PM (Diphenylprolinol): The subject of this guide.[2][3] Contains a hydroxyl (-OH) group.
- Desoxy-D2PM (2-Diphenylmethylpyrrolidine): A structural analog often found in "legal high" mixtures.[1] It lacks the hydroxyl group and is generally more potent.
- 2-DPMP (Desoxypipradrol): The piperidine homolog. Highly potent (active at <1 mg/kg).

Experimental Caution: Verify the CAS number and structure of your material before dosing. D2PM typically exhibits lower potency than 2-DPMP; therefore, dosing regimens must be

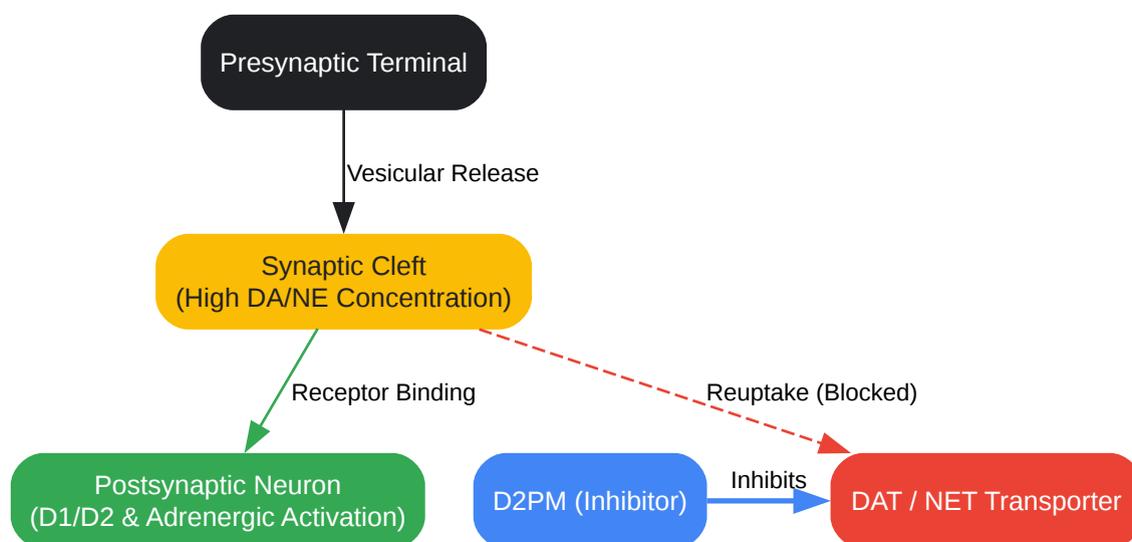
adjusted accordingly to avoid sub-threshold data or neurotoxicity.

## Pharmacological Mechanism

D2PM acts by blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of these catecholamines from the synaptic cleft. Unlike amphetamines, D2PM is not a substrate-based releaser; it does not reverse transporter flux but rather stabilizes the transporter in an outward-facing conformation.

### Figure 1: Synaptic Mechanism of Action (NDRI)

The following diagram illustrates the blockade of DAT and NET by D2PM, leading to increased synaptic residence time of dopamine and norepinephrine.



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Caption: D2PM binds to DAT/NET, inhibiting reuptake and elevating synaptic catecholamine levels.

## Experimental Planning & Preparation Formulation

D2PM is typically supplied as a hydrochloride salt (D2PM HCl), which is water-soluble.

- Vehicle: 0.9% Sterile Saline (NaCl).

- Route: Intraperitoneal (i.p.) is standard for rodent behavioral assays.
- Volume: 10 mL/kg (rats) or 10 mL/kg (mice). Note: Some labs prefer 5 mL/kg for rats to reduce injection stress.

## Dose Selection (Rat vs. Mouse)

Based on the comparative potency with 2-DPMP (which is active at 0.1–1.0 mg/kg), D2PM requires higher doses to elicit comparable locomotor effects.

Species	Low Dose (Threshold)	Moderate Dose (Active)	High Dose (Stereotypy Risk)
Mouse (C57BL/6)	1 – 3 mg/kg	5 – 10 mg/kg	20 – 30 mg/kg
Rat (Sprague-Dawley)	0.5 – 2 mg/kg	3 – 10 mg/kg	15 – 25 mg/kg

Guidance: For a first-time characterization, use a logarithmic dosing schedule (e.g., 1, 3, 10, 30 mg/kg) to capture the full dose-response curve.

## Protocol A: Locomotor Activity (Open Field Test)

This assay is the primary screen for psychostimulant effects. D2PM induces long-lasting hyperlocomotion.

### Workflow

- Acclimatization: Move animals to the testing room 60 minutes prior to testing. Lighting should be dim (approx. 15-20 lux) to reduce anxiety.
- Habituation (Drug-Free): Place the animal in the Open Field (40x40cm box) for 30–60 minutes before injection. This establishes a baseline and prevents "novelty" from masking the drug effect.
- Injection: Remove animal, administer D2PM (i.p.) or Vehicle.
- Testing Phase: Immediately return animal to the arena.

- Duration: Record for 120–180 minutes.
  - Why? D2PM and its analogs have long half-lives (up to 10+ hours in humans). Short 30-min sessions will miss the peak effect and the "comedown" phase.

## Data Analysis

Analyze data in 5 or 10-minute bins.

Metric	Expected Result (D2PM)	Interpretation
Total Distance (cm)	Dose-dependent increase (inverted U-shape)	Primary measure of stimulant efficacy.
Vertical Rearing	Increase at moderate doses; decrease at high doses	Exploratory behavior.
Center Time	Variable (often decreased)	Anxiogenic effect (thigmotaxis) is common with NDRIs.
Stereotypy	High at >15 mg/kg (Rat)	Repetitive head weaving/gnawing indicates high striatal dopamine.

## Protocol B: Conditioned Place Preference (CPP)

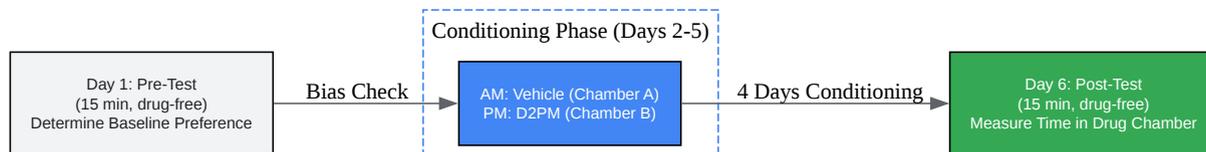
CPP assesses the rewarding (abuse) potential of D2PM.<sup>[4]</sup>

### Experimental Design (Unbiased)

- Apparatus: Three-chamber box (Black chamber, White chamber, Grey start tunnel).
- Subject: C57BL/6 Mice (preferred for CPP).

## Figure 2: CPP Workflow Timeline

Standard 8-day protocol to establish reward-associated memory.



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Caption: 8-Day Unbiased CPP Protocol. D2PM is paired with the non-preferred chamber if using a biased design.

## Step-by-Step Protocol

- Pre-Test (Day 1): Allow mouse free access to all chambers for 15 mins. Record time spent in each. Exclude mice with strong natural bias (>66% time in one side).
- Conditioning (Days 2–5):
  - Morning: Inject Saline and confine to Chamber A for 30 mins.
  - Afternoon (4 hours later): Inject D2PM (e.g., 10 mg/kg) and confine to Chamber B for 30 mins.
- Test (Day 6): Drug-free state. Allow free access to all chambers for 15 mins.
- Calculation: CPP Score = (Time in Drug Chamber Post-test) – (Time in Drug Chamber Pre-test).

## Safety & Toxicology Notes

D2PM is a sympathomimetic.[2][3] In rodent studies, high doses can lead to "Sympathetic Crises":

- Hyperthermia: Monitor rectal temperature if dosing >20 mg/kg.
- Self-Mutilation: In rats, high-dose stereotypy can lead to gnawing of paws. Stop experiment immediately if observed (Humane Endpoint).

- Handling: Use nitrile gloves and mask. D2PM is a potent irritant and psychoactive as dust.

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